Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate
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Overview
Description
Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate: is a complex organic compound with a molecular formula of C19H18O6 . This compound belongs to the class of chromones, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate typically involves multiple steps, starting with the preparation of the chromone core. One common synthetic route includes the following steps:
Formation of the Chromone Core: : This can be achieved through the cyclization of appropriate precursors such as 3,4,8-trimethyl-2-oxochromen-7-yl derivatives.
Introduction of the Furan Moiety: : The furan ring is introduced through a reaction involving furan derivatives and the chromone core.
Methylation: : The final step involves the methylation of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It is used in the study of biological systems and pathways.
Industry: : It is used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate: can be compared with other similar compounds such as:
Chromone derivatives: : These compounds share a similar chromone core but differ in their substituents and functional groups.
Furan derivatives: : These compounds contain a furan ring and may have different substituents and functional groups.
The uniqueness of This compound lies in its specific combination of chromone and furan moieties, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-10-11(2)19(21)26-18-12(3)16(7-6-15(10)18)24-9-14-8-17(20(22)23-5)25-13(14)4/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBDNBFQIFEMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(OC(=C3)C(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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